Moexipril

Übersicht

Beschreibung

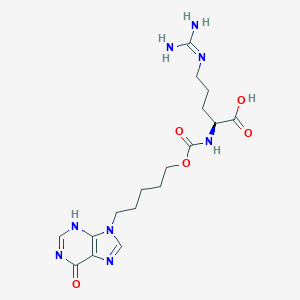

Moexipril ist eine pharmazeutische Verbindung, die als Angiotensin-Converting-Enzym-Hemmer eingestuft wird. Es wird in erster Linie zur Behandlung von Bluthochdruck (Hypertonie) und Herzinsuffizienz eingesetzt. This compound ist ein Prodrug, d. h. es wird im Körper metabolisiert, um seine aktive Form, Moexiprilat, zu erzeugen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt in mehreren Schritten, beginnend mit leicht verfügbaren Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Isochinolinsystems und die anschließende Funktionalisierung, um die notwendigen Substituenten einzuführen. Die Reaktionsbedingungen umfassen in der Regel die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Effizienz, Kosteneffizienz und Einhaltung behördlicher Standards optimiert. Dies beinhaltet die Verwendung von Großreaktoren, kontinuierlichen Fließsystemen und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of moexipril involves several steps, starting from readily available starting materials. The key steps include the formation of the isoquinoline ring system and the subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Moexipril unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Esterfunktion in this compound kann hydrolysiert werden, um Moexiprilat zu erzeugen.

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen am Isochinolinring.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Ester- und Amidfunktion.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen werden üblicherweise zur Hydrolyse der Estergruppe verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Substitution: Nucleophile wie Amine oder Alkohole können unter milden bis moderaten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Moexiprilat: Die aktive Form von this compound, die durch Hydrolyse gebildet wird.

Oxidierte Derivate: Produkte, die durch Oxidationsreaktionen gebildet werden.

Substituierte Derivate: Produkte, die durch nucleophile Substitutionsreaktionen gebildet werden.

Wissenschaftliche Forschungsanwendungen

Moexipril hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Mechanismen von Angiotensin-Converting-Enzym-Hemmern verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Genexpression.

Medizin: Umfangreich untersucht auf seine therapeutischen Wirkungen bei der Behandlung von Bluthochdruck und Herzinsuffizienz. Die Forschung untersucht auch seine möglichen Vorteile bei der Vorbeugung von Herz-Kreislauf-Ereignissen und dem Schutz der Nierenfunktion.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität des Angiotensin-Converting-Enzyms hemmt. Dieses Enzym katalysiert die Umwandlung von Angiotensin I zu Angiotensin II, einem starken Vasokonstriktor. Durch die Hemmung dieser Umwandlung reduziert this compound den Angiotensin-II-Spiegel, was zu einer Vasodilatation und einem anschließenden Blutdrucksenkung führt. Zusätzlich erhöht this compound den Bradykininspiegel, einen Vasodilatator, was seine blutdrucksenkenden Wirkungen weiter verstärkt .

Wirkmechanismus

Moexipril exerts its effects by inhibiting the activity of angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. Additionally, this compound increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Lisinopril

- Enalapril

- Ramipril

- Quinapril

Vergleich

Moexipril ist unter den Angiotensin-Converting-Enzym-Hemmern einzigartig aufgrund seiner spezifischen chemischen Struktur, die seine pharmakokinetischen Eigenschaften beeinflusst. Im Vergleich zu anderen ähnlichen Verbindungen hat this compound eine relativ kurze Halbwertszeit, ist aber wirksam bei der Senkung des Blutdrucks und der Bereitstellung kardioprotektiver Wirkungen. Seine Prodrug-Natur ermöglicht eine verbesserte Bioverfügbarkeit und eine gezielte Abgabe der aktiven Form, Moexiprilat .

Eigenschaften

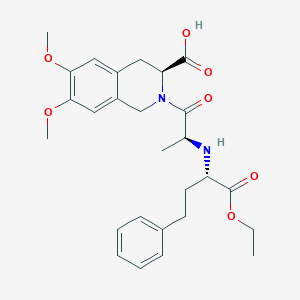

IUPAC Name |

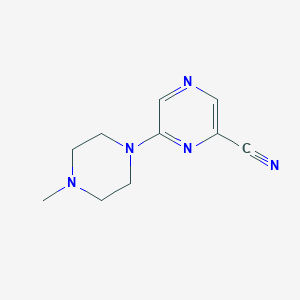

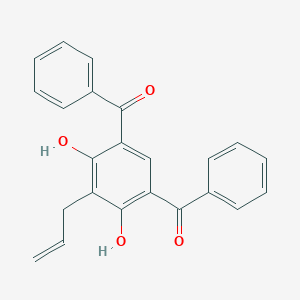

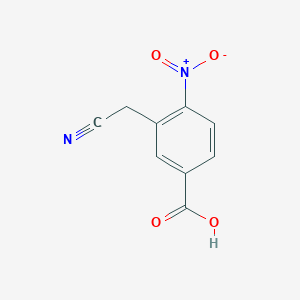

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDHYUMIORJTA-HSQYWUDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023330 | |

| Record name | Moexipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt., 5.85e-03 g/L | |

| Record name | Moexipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Moexipril is a prodrug for moexiprilat, which inhibits ACE in humans and animals. The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity. ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II. Angiotensin II is a potent peripheral vasoconstrictor that also stimulates aldosterone secretion by the adrenal cortex and provides negative feedback on renin secretion. ACE is identical to kininase II, an enzyme that degrades bradykinin, an endothelium-dependent vasodilator. Moexiprilat is about 1000 times as potent as moexipril in inhibiting ACE and kininase II. Inhibition of ACE results in decreased angiotensin II formation, leading to decreased vasoconstriction, increased plasma renin activity, and decreased aldosterone secretion. The latter results in diuresis and natriuresis and a small increase in serum potassium concentration (mean increases of about 0.25 mEq/L were seen when moexipril was used alone). Whether increased levels of bradykinin, a potent vasodepressor peptide, play a role in the therapeutic effects of moexipril remains to be elucidated. Although the principal mechanism of moexipril in blood pressure reduction is believed to be through the renin-angiotensin-aldosterone system, ACE inhibitors have some effect on blood pressure even in apparent low-renin hypertension. | |

| Record name | Moexipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

103775-10-6, 109715-88-0 | |

| Record name | Moexipril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103775-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moexipril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI-925 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109715880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moexipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOEXIPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT87C52TJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.